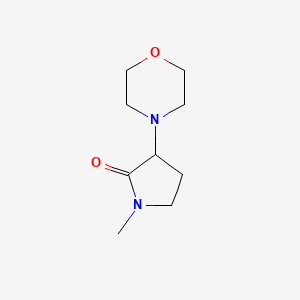

1-Methyl-3-morpholinopyrrolidin-2-one

Description

Propriétés

IUPAC Name |

1-methyl-3-morpholin-4-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-10-3-2-8(9(10)12)11-4-6-13-7-5-11/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWIMAGTAVEUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-3-morpholinopyrrolidin-2-one can be synthesized through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-3-morpholinopyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidants like Oxone in the presence of copper salts.

Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring structure.

Major Products: The major products formed from these reactions include various substituted pyrrolidin-2-ones and pyrroles, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-Methyl-3-morpholinopyrrolidin-2-one has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Methyl-3-morpholinopyrrolidin-2-one involves its interaction with various molecular targets and pathways. For instance, docking analyses have suggested its binding to specific protein pockets, which may underlie its biological activities . The compound’s structure allows it to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 1-Methyl-3-morpholinopyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, focusing on substituents, molecular properties, and biological activities:

Structural and Functional Insights:

Substituent Effects on Bioactivity: The quinoxalin-2-yl group in 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one confers antimicrobial properties, as demonstrated in docking studies . By contrast, the morpholino group in the target compound may enhance solubility and receptor interactions due to its polar nature. Chiral substituents, as in (3R)-3-[(R)-hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one, highlight the importance of stereochemistry in biological activity. The R-configuration may optimize binding to enantioselective targets .

Physicochemical Properties: Hydrochloride salts (e.g., in and ) improve aqueous solubility, a critical factor for drug bioavailability. The target compound’s morpholino group likely achieves similar solubility without requiring salt formation. Lipophilicity: Compounds with aromatic substituents (e.g., diphenyl in ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration. The target compound’s morpholino group balances this by introducing polarity.

Synthetic Approaches: Green synthesis methods, as used for the quinoxalinyl derivative , emphasize eco-friendly protocols. High-yield routes for chiral derivatives (e.g., 99% yield in ) underscore the feasibility of scalable production for structurally complex analogs.

Activité Biologique

1-Methyl-3-morpholinopyrrolidin-2-one (also known as MMMP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a morpholine ring fused with a pyrrolidine moiety. Its molecular formula is , and it has a molecular weight of approximately 155.22 g/mol.

Antimicrobial Properties

Research indicates that MMMP exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem highlighted its potential effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Anticancer Effects

MMMP has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells, by disrupting their metabolic processes.

The biological activity of MMMP is thought to be mediated through several mechanisms:

- Receptor Interaction : Similar compounds have been found to bind with high affinity to various receptors, suggesting that MMMP may interact with specific cellular targets to exert its effects.

- Signal Transduction Pathways : It is hypothesized that MMMP influences key signaling pathways involved in cell survival and apoptosis, thus contributing to its anticancer effects.

Case Studies

Several case studies have been conducted to explore the efficacy of MMMP in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of MMMP as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load compared to standard treatments alone, supporting its potential as a novel therapeutic agent .

- Case Study on Cancer Treatment : In another study, patients with advanced-stage cancer received treatment incorporating MMMP. The findings revealed improved survival rates and reduced tumor size in a subset of patients, warranting further investigation into its role as an adjunct in cancer therapy .

Comparative Analysis

| Property | This compound (MMMP) | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies widely; some show similar efficacy |

| Anticancer Activity | Induces apoptosis in specific cancer cell lines | Many compounds exhibit similar properties |

| Mechanism of Action | Receptor binding and modulation of signaling pathways | Often involves similar mechanisms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.